

Application Notes and Protocols for Sik-IN-1 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro potency and selectivity of **Sik-IN-1**, a potent inhibitor of Salt-Inducible Kinases (SIKs). The provided methodologies are intended to guide researchers in setting up and executing robust kinase assays to characterize **Sik-IN-1** and other SIK inhibitors.

Introduction to Sik-IN-1 and SIKs

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms: SIK1, SIK2, and SIK3.[1] They are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolism, inflammation, and cell growth.[1][2] The dysregulation of SIKs has been implicated in several diseases, making them attractive therapeutic targets.[1] **Sik-IN-1** is a potent pan-SIK inhibitor with nanomolar efficacy against all three SIK isoforms.[3][4]

Principle of the In Vitro Kinase Assay

The in vitro kinase assay for **Sik-IN-1** is designed to measure its ability to inhibit the enzymatic activity of SIK isoforms. This is typically achieved by quantifying the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor. The potency of the inhibitor is determined by calculating its half-maximal inhibitory concentration



(IC50). A common method for this is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction as a direct indicator of kinase activity.

Data Presentation: Inhibitory Activity of SIK Inhibitors

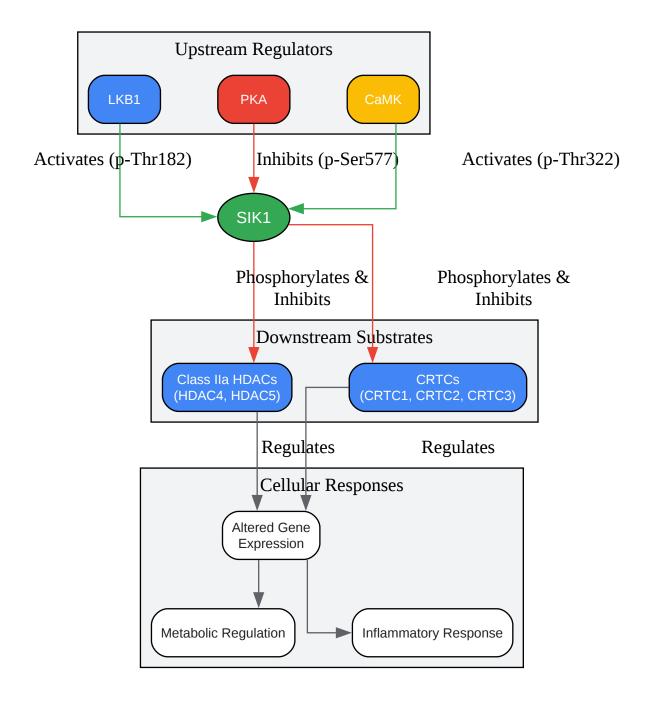
The following table summarizes the in vitro inhibitory activity of **Sik-IN-1** and other known SIK inhibitors against the three SIK isoforms. This data is crucial for comparing the potency and selectivity of different compounds.

Inhibitor	SIK1 IC50 (nM)	SIK2 IC50 (nM)	SIK3 IC50 (nM)	Reference
Sik-IN-1	0.1	0.4	1.5	[3][4]
HG-9-91-01	0.92	6.6	9.6	[5][6]
YKL-05-099	~10	~40	~30	[5]
YKL-06-061	6.56	1.77	20.5	
GLPG3312	2.0	0.7	0.6	
ARN-3236	21.63	<1	6.63	
Bosutinib	<3	<3	18	

Signaling Pathway

The activity of SIK1 is regulated by upstream kinases, and it, in turn, phosphorylates downstream substrates to control various cellular processes. The following diagram illustrates the core SIK1 signaling pathway.





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Caption: SIK1 Signaling Pathway

Experimental Protocols In Vitro Kinase Assay Using ADP-Glo™ Technology

This protocol is adapted from commercially available SIK1 kinase assay kits and is suitable for determining the IC50 value of **Sik-IN-1**.

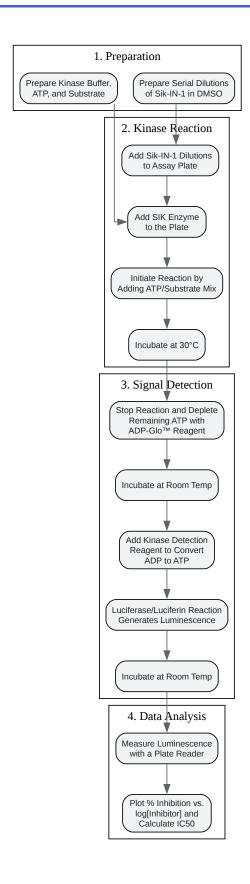


Materials:

- Recombinant SIK1, SIK2, or SIK3 enzyme
- Kinase substrate (e.g., a generic peptide substrate like AMARA)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
- Sik-IN-1 (or other test inhibitors) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Experimental Workflow:





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Caption: In Vitro Kinase Assay Workflow



Procedure:

- Reagent Preparation:
 - Prepare a 2X kinase assay buffer.
 - Prepare a 2X substrate/ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the specific SIK isoform.
 - Prepare a 2X solution of the SIK enzyme in the kinase assay buffer.
- Inhibitor Preparation:
 - Prepare a serial dilution of Sik-IN-1 in 100% DMSO. A typical starting concentration would be 1000X the highest final assay concentration.
 - Further dilute the inhibitor in the kinase assay buffer to create a 4X working stock.
- Assay Plate Setup:
 - \circ Add 5 µL of the 4X **Sik-IN-1** dilutions to the appropriate wells of a 384-well plate.
 - For positive control wells (no inhibitor), add 5 μL of assay buffer with DMSO.
 - For negative control wells (no enzyme), add 5 μL of assay buffer with DMSO.
- Kinase Reaction:
 - \circ Add 10 μ L of the 2X SIK enzyme solution to all wells except the negative controls. Add 10 μ L of assay buffer to the negative control wells.
 - \circ Initiate the kinase reaction by adding 5 μ L of the 2X substrate/ATP solution to all wells. The final reaction volume is 20 μ L.
 - Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Signal Detection (ADP-Glo™):



- Add 20 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
- Add 40 μL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
- Data Analysis:
 - Measure the luminescence using a plate reader.
 - The percentage of inhibition is calculated relative to the positive and negative controls.
 - Plot the percent inhibition against the logarithm of the Sik-IN-1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

FRET-Based Kinase Binding Assay (Alternative Method)

An alternative to activity-based assays is a binding assay, such as the LanthaScreen® Eu Kinase Binding Assay. This method measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by an inhibitor.

Principle: This assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP pocket. When an inhibitor like **Sik-IN-1** displaces the tracer, the FRET signal is lost.

Brief Protocol:

- Prepare serial dilutions of Sik-IN-1.
- In a 384-well plate, add the inhibitor dilutions.
- Add a pre-mixed solution of the SIK kinase and the Eu-labeled antibody.



- Add the Alexa Fluor® 647-labeled tracer.
- Incubate at room temperature for 60 minutes.
- Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., for the donor and acceptor fluorophores).
- Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro characterization of **Sik-IN-1** and other SIK inhibitors. The ADP-Glo[™] assay is a robust method for determining the enzymatic inhibition, while the FRET-based binding assay provides a valuable orthogonal approach. Accurate determination of IC50 values and selectivity profiles is essential for the development of novel therapeutics targeting the SIK family of kinases.

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